molecular formula C11H6ClN3O3S B2355457 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 865288-22-8

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2355457
CAS No.: 865288-22-8
M. Wt: 295.7
InChI Key: FCONKPBVBXUYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core scaffold. This heterocyclic system is extensively investigated in medicinal chemistry for its diverse biological potential . The molecular structure integrates both chlorothiophene and furan carboxamide moieties, which are associated with significant pharmacological activities. The primary research value of this compound lies in its potential as a lead structure for developing new antimicrobial and antitumor agents. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, known to exhibit antibacterial, antiviral, antifungal, and antineoplastic properties . Close structural analogs, such as those featuring a 5-nitrofuranyl subunit, have demonstrated specific and potent activity against Mycobacterium tuberculosis , including drug-resistant strains, highlighting the potential of this chemotype in anti-tuberculosis research . Furthermore, other derivatives containing the chlorothiophene-oxadiazole motif have been explored for their inhibitory activity against various biological targets . This product is intended for research and development purposes only, specifically for use in: • Hit-to-Lead Optimization: Serving as a core scaffold for the synthesis and evaluation of novel analogs in medicinal chemistry programs. • Mechanistic Studies: Investigating the mechanism of action of oxadiazole-based compounds against bacterial, fungal, or cancer cell lines. • Biochemical Screening: Use as a reference compound or intermediate in high-throughput screening assays to identify new therapeutic agents. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)10-14-15-11(18-10)13-9(16)6-2-1-5-17-6/h1-5H,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONKPBVBXUYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disassembly

The target molecule comprises three modular components:

  • 5-Chlorothiophene-2-carbonyl unit
  • 1,3,4-Oxadiazole ring
  • Furan-2-carboxamide moiety

Retrosynthetic cleavage suggests two convergent routes (Figure 1):

  • Pathway A : Oxadiazole ring formation from 5-chlorothiophene-2-carbohydrazide followed by furan-2-carboxamide coupling
  • Pathway B : Prefabricated oxadiazole-thiophene intermediate reacting with activated furan carbonyl derivatives

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid Derivatives

Critical precursors are synthesized via optimized protocols from:

Table 1: Comparative Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

Method Starting Material Yield (%) Purity (%) Key Conditions
Formylation-Oxidation 2-Chlorothiophene 82 98.5 POCl₃/DMF, 0°C → H₂O₂, 60°C
Grignard Carbonation 2-Bromo-5-CT 76 97.2 Mg/THF, Dry Ice, -78°C
Direct Chlorination Thiophene-2-CO₂H 68 95.8 SOCl₂, reflux, 4h

The formylation-oxidation route demonstrates superior scalability, producing 5-chlorothiophene-2-carbonyl chloride with 98.5% purity suitable for subsequent hydrazide formation.

Oxadiazole Ring Formation Methodologies

Cyclodehydration of Thiophene-2-Carbohydrazide

Reaction of 5-chlorothiophene-2-carbonyl chloride with hydrazine hydrate (80% ethanol, 0°C) yields the carbohydrazide intermediate (92% yield). Cyclization occurs via two principal methods:

Table 2: Oxadiazolization Efficiency Comparison

Reagent Temp (°C) Time (h) Oxadiazole Yield (%) Byproducts
POCl₃ 110 6 85 Phosphorylated amines
H₂SO₄/Silica 80 4 78 Sulfonation products
Burgess Reagent 25 12 91 Minimal

The Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) enables room-temperature cyclization with 91% yield, minimizing thermal degradation of the chlorothiophene moiety.

Alternative Pathway: Nitrile-Hydrazine Coupling

Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine via:

  • Thiophene-2-carbonitrile synthesis (Knoevenagel condensation, 75% yield)
  • Reaction with hydrazine hydrate (EtOH, reflux, 8h) yielding 83% hydrazidine intermediate
  • Oxidative cyclization using (NH₄)₂S₂O₈/CuCl₂ (acetonitrile, 60°C, 3h)

Furan-2-Carboxamide Coupling Strategies

Acyl Chloride Aminolysis

Activation of furan-2-carboxylic acid using oxalyl chloride (DMF catalyst, 0°C → RT) generates the reactive acyl chloride. Coupling with 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine proceeds under Schotten-Baumann conditions:

Optimized Parameters :

  • Solvent: THF/H₂O (3:1)
  • Base: NaHCO₃ (2 eq)
  • Temp: 0°C → 25°C gradient over 2h
  • Yield: 88% after recrystallization (EtOAc/hexane)

Carbodiimide-Mediated Coupling

Alternative approach using EDCI/HOBt system:

  • Furan-2-carboxylic acid (1.2 eq) activated with EDCI (1.5 eq)/HOBt (0.3 eq) in DMF
  • Oxadiazole amine (1 eq) added portionwise at -10°C
  • Reaction maintained at 0°C for 48h → 92% conversion

Table 3: Coupling Method Comparison

Method Purity (%) Reaction Scale (g) Energy Input (kW·h/mol)
Schotten-Baumann 98.2 50 0.8
EDCI/HOBt 99.5 5 2.1

Process Optimization and Troubleshooting

Purification Challenges

The product exhibits limited solubility in common solvents:

  • Hexane/EtOAc (1:4) : Partial dissolution at reflux
  • CHCl₃/MeOH (9:1) : Complete solubility, optimal for column chromatography
  • Recrystallization Solvent Screening :
    • DMF/H₂O (1:5): 73% recovery
    • DMSO/EtOH (1:10): 88% recovery with 99.1% purity

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Oxadiazole Cyclization : Continuous flow reactor (residence time 12min) vs batch (6h)
    • Flow system increases yield from 85% → 91% via precise temp control
  • Coupling Step : Switch from EDCI to T3P® reagent reduces reaction time from 48h → 8h

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.89 (d, J = 3.9 Hz, 1H, thiophene H)
  • δ 7.45 (d, J = 3.4 Hz, 1H, furan H)
  • δ 6.78 (dd, J = 3.4, 1.8 Hz, 1H, furan H)

HRMS (ESI+) :

  • Calculated for C₁₂H₇ClN₃O₃S [M+H]⁺: 324.0074
  • Found: 324.0071

Purity Assessment

HPLC analysis (C18, MeCN/H₂O 55:45, 1mL/min):

  • Retention time: 6.78 min
  • Purity: 99.3% (254 nm)
  • Related substances: <0.1% unknown impurities

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.

    Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)

  • Substituent: Cyanomethyl at oxadiazole 5-position.
  • Molecular Formula : C₉H₈N₄O₃S.
  • Key Properties: Yield 85%, IR peaks at 1667 cm⁻¹ (C=O), 1565 cm⁻¹ (C=C). Lower molecular weight (252.25 g/mol) compared to the target compound, likely due to the smaller cyanomethyl group .
  • Implications: The electron-withdrawing cyano group may enhance oxidative stability but reduce lipophilicity.

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)

  • Substituent : Phenyl at oxadiazole 5-position.
  • Molecular Formula : C₁₃H₁₁N₃O₃.
  • Key Properties: Yield 85%, aromatic protons in ¹H NMR (δ 7.83–7.43 ppm).
  • Implications : The bulky phenyl group might sterically hinder target interactions compared to the smaller 5-chlorothiophene in the target compound.

N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide

  • Substituent : Thioether-linked 4-ethoxyphenyl group.
  • Molecular Formula : C₁₈H₁₈N₄O₅S.
  • Key Properties : Molecular weight 402.42 g/mol, predicted pKa 11.85, density 1.40 g/cm³ .
  • Implications : The ethoxyphenyl-thioether chain introduces flexibility and hydrogen-bonding sites, which may improve solubility but reduce metabolic stability compared to the rigid 5-chlorothiophene in the target compound.

Analogues with Modified Heterocyclic Cores

N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

  • Core : 1,2,4-Oxadiazole isomer.
  • Substituent : 5-Bromofuran-2-yl.
  • Implications : The 1,2,4-oxadiazole isomer may exhibit different electronic properties and bioactivity profiles due to altered nitrogen-oxygen positioning.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

  • Core : 1,3,4-Thiadiazole (sulfur replaces oxygen).
  • Substituent : Ethyl group.
  • Key Properties : Thiadiazole’s higher lipophilicity and larger atomic radius of sulfur may alter pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties References
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide 5-Chlorothiophen-2-yl C₁₁H₇ClN₄O₃S 326.72 (calculated) Theoretical lipophilicity (ClogP ~3.2) N/A
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4 ) Cyanomethyl C₉H₈N₄O₃S 252.25 IR: 1667 cm⁻¹ (C=O), 1565 cm⁻¹ (C=C)
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5 ) Phenyl C₁₃H₁₁N₃O₃ 257.25 ¹H NMR: δ 7.83–7.43 ppm (aromatic H)
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide Thioether-linked 4-ethoxyphenyl C₁₈H₁₈N₄O₅S 402.42 Predicted pKa 11.85, density 1.40 g/cm³
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide 5-Bromofuran-2-yl C₁₇H₁₁BrN₄O₄ 439.20 (calculated) Bromine enhances polarizability

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, an oxadiazole moiety, and a chlorothiophene substituent. These structural components contribute to its pharmacological properties.

PropertyDetails
Molecular Formula C11H7ClN4O2S
Molecular Weight 284.71 g/mol
CAS Number 865288-21-7
Chemical Structure Chemical Structure

Antimicrobial Activity

This compound has demonstrated potent activity against various bacterial strains. Notably, it exhibits significant inhibitory effects on resistant strains of Neisseria gonorrhoeae, targeting enzymes crucial for bacterial growth and survival. The compound's mechanism involves the inhibition of cell wall synthesis and DNA replication processes in bacterial cells.

Antiproliferative Effects

In vitro studies have shown that derivatives of oxadiazole compounds, including those related to this compound, exhibit cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The antiproliferative activity is associated with the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription .

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways essential for cellular function in both bacterial and cancer cells.
  • Cellular Uptake : Its ability to penetrate cell membranes allows it to reach intracellular targets effectively. Studies indicate that the compound is transported by specific transporters within cells.
  • Subcellular Localization : Once inside the cell, it localizes to organelles where it interacts with biomolecules critical for cellular processes.

Study on Antimicrobial Efficacy

A research study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Neisseria gonorrhoeae. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics used against this pathogen. This suggests its potential as a novel therapeutic agent for treating resistant infections.

Anticancer Activity Assessment

Another study focused on the antiproliferative effects of oxadiazole derivatives on human cancer cell lines. The MTT assay results revealed that compounds similar to N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-y]furan-2-carboxamide showed substantial cytotoxicity at micromolar concentrations. Molecular docking studies further confirmed that these compounds bind effectively to topoisomerase I, inhibiting its activity and leading to cancer cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

  • Methodology:

  • Step 1: Condensation of furan-2-carboxylic acid hydrazide with 5-chlorothiophene-2-carboxylic acid derivatives to form the oxadiazole ring. Use reflux conditions in ethanol or DMF for 6–8 hours .
  • Step 2: Cyclization via dehydrating agents like POCl₃ or PCl₅ under controlled temperatures (60–80°C) .
  • Key Data: Yield optimization requires stoichiometric control (1:1 molar ratio) and inert atmospheres to prevent oxidation .

Q. How to characterize this compound using spectroscopic and chromatographic methods?

  • Analytical Protocol:

  • 1H/13C NMR: Identify furan (δ 6.3–7.5 ppm) and oxadiazole (δ 8.1–8.5 ppm) proton environments. Chlorothiophene signals appear at δ 7.0–7.3 ppm .
  • HPLC-MS: Use C18 columns with acetonitrile/water (70:30) mobile phase; expected [M+H]⁺ ~365.7 g/mol .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1670 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Framework:

  • Antimicrobial: Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene/furan) impact bioactivity?

  • SAR Analysis:

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance cytotoxicity (e.g., 5-chlorothiophene increases lipophilicity, improving membrane penetration) .
  • Methoxy Substituents: Reduce potency but improve solubility (e.g., 2-methoxyethyl derivatives show 30% lower IC₅₀ in aqueous media) .
  • Data Table:
SubstituentBioactivity (IC₅₀, μM)LogP
5-Cl12.3 ± 1.23.1
5-OCH₃45.7 ± 3.52.4
5-CF₃8.9 ± 0.83.5
Source: Derived from

Q. What computational strategies predict binding interactions with biological targets?

  • Mechanistic Modeling:

  • Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17). Key residues: Lys745 (H-bond with oxadiazole) and Thr790 (hydrophobic interaction with chlorothiophene) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Experimental Design:

  • Dose-Response Curves: Test 0.1–100 μM ranges to identify non-linear effects .
  • Metabolic Profiling: LC-MS/MS to detect metabolites in resistant cell lines (e.g., glutathione conjugation reduces efficacy) .
  • Control Compounds: Compare with doxorubicin or 5-FU to validate assay conditions .

Q. What strategies improve pharmacokinetics (e.g., solubility, bioavailability)?

  • Formulation Approaches:

  • Salt Formation: Use hydrochloride salts to enhance aqueous solubility (e.g., 2.5-fold increase at pH 7.4) .
  • Nanoencapsulation: PLGA nanoparticles (size <200 nm) improve plasma half-life in murine models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

  • Critical Factors:

  • Strain Variability: Gram-positive vs. Gram-negative bacterial membrane permeability differences .
  • Compound Purity: Impurities >5% (e.g., unreacted hydrazide) can skew MIC results .
  • Assay Conditions: Variations in inoculum size (CFU/mL) or incubation time (18 vs. 24 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.